(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is an organic compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Phenylprop-2-en-1-one Moiety: This moiety can be synthesized through an aldol condensation reaction between benzaldehyde and acetone, followed by dehydration to form the enone structure.
Coupling of the Two Moieties: The final step involves coupling the pyrrolidine and phenylprop-2-en-1-one moieties through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the enone structure, converting it to the corresponding alcohol or alkane.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may interact with biological targets, leading to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The phenylprop-2-en-1-one moiety may interact with enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure with a methyl group on the phenyl ring.
(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Similar structure with a chlorine atom on the phenyl ring.
(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is unique due to its specific combination of functional groups. The presence of the methylsulfonyl group and the phenylprop-2-en-1-one moiety provides distinct reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
(E)-1-(3-methylsulfonylpyrrolidin-1-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-19(17,18)13-9-10-15(11-13)14(16)8-7-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAVRQQSYGEUSW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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